Edelfosine

Übersicht

Beschreibung

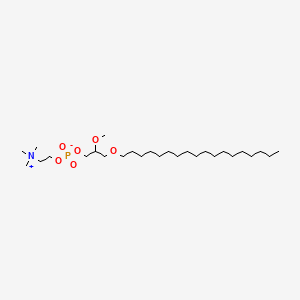

Edelfosine, also known as 2-methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike many traditional chemotherapeutic agents, this compound incorporates into the cell membrane rather than targeting DNA. This unique mechanism allows it to selectively induce apoptosis in tumor cells while sparing healthy cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of edelfosine involves the reaction of 2-methoxy-3-(octadecyloxy)propyl chloride with 2-(trimethylazaniumyl)ethyl phosphate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the phospholipid bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Edelfosine undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the alkyl chain, potentially altering the compound’s biological activity.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of various analogs with different properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and bases such as sodium hydroxide. The reactions typically occur under controlled temperatures to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various analogs of this compound, each with unique biological activities. These analogs are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Edelfosine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of alkyl-lysophospholipids.

Biology: Researchers use this compound to investigate cell membrane dynamics and apoptosis mechanisms.

Medicine: this compound is studied for its potential to treat various cancers, including leukemia, breast cancer, and ovarian cancer. .

Industry: The compound is used in the development of new therapeutic agents and drug delivery systems.

Wirkmechanismus

Edelfosine exerts its effects by incorporating into the cell membrane and selectively inducing apoptosis in tumor cells. It activates the Fas/CD95 cell death receptor and inhibits the MAPK/ERK mitogenic pathway and the Akt/protein kinase B survival pathway. Additionally, this compound modulates gene expression by affecting transcription factors, leading to changes in cell behavior .

Vergleich Mit ähnlichen Verbindungen

Edelfosine is often compared with other alkyl-lysophospholipids such as miltefosine and perifosine. While all these compounds share a similar mechanism of action, this compound is unique in its ability to selectively target tumor cells without affecting healthy cells. This selectivity makes it a promising candidate for cancer therapy .

List of Similar Compounds

Miltefosine: Another alkyl-lysophospholipid with antineoplastic properties.

Perifosine: Similar to this compound, it targets cell membranes and induces apoptosis.

Erufosine: An alkylphosphocholine with differential toxicity to human cells.

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and therapeutic development.

Biologische Aktivität

Edelfosine (ET-18-O-CH3) is a synthetic alkyl-lysophospholipid (ALP) that has garnered attention for its significant biological activity, particularly in cancer therapy. It exhibits potent antitumor effects and has been studied for its mechanisms of action, pharmacokinetics, and therapeutic applications across various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential as a therapeutic agent.

This compound's biological activity is primarily attributed to its interaction with cell membranes and intracellular structures. The following mechanisms have been identified:

- Membrane Interaction : this compound integrates into lipid rafts within the plasma membrane, disrupting cellular signaling pathways crucial for cell survival, particularly the AKT pathway .

- Induction of Apoptosis : The compound selectively induces apoptosis in tumor cells while sparing normal cells. This selectivity is due to differential uptake and metabolism in malignant versus healthy cells .

- Endoplasmic Reticulum Stress : this compound can induce endoplasmic reticulum (ER) stress, further promoting apoptotic pathways in cancer cells .

- Mitochondrial Targeting : this compound accumulates in mitochondria of both tumor cells and Leishmania parasites, leading to mitochondrial dysfunction and subsequent cell death .

| Mechanism | Description |

|---|---|

| Membrane Interaction | Integrates into lipid rafts, disrupting signaling pathways |

| Apoptosis Induction | Selectively induces apoptosis in tumor cells |

| ER Stress Induction | Triggers stress responses that promote cell death |

| Mitochondrial Targeting | Accumulates in mitochondria, causing dysfunction and DNA damage |

Efficacy in Cancer Treatment

This compound has shown promise in various preclinical and clinical studies targeting different cancer types:

Case Studies

- Prostate Cancer : A study demonstrated that this compound promotes apoptosis in androgen-deprived prostate cancer cells, indicating its potential for treating hormone-resistant forms of this disease .

- Triple-Negative Breast Cancer (TNBC) : this compound nanoemulsions were tested against aggressive TNBC cell lines both in vitro and in vivo. Results showed significant inhibition of tumor growth, suggesting a viable alternative to traditional chemotherapy .

- Acute Leukemia : Clinical trials involving this compound administration (both orally and intravenously) showed promising results in purging bone marrow for transplantation without significant systemic toxicity .

- Non-Small Cell Lung Cancer : In a Phase II study, this compound was administered to patients with advanced non-small cell lung cancer. While some patients experienced gastrointestinal side effects, others showed stable disease for extended periods .

Table 2: Summary of Clinical Studies Involving this compound

| Cancer Type | Study Type | Findings |

|---|---|---|

| Prostate Cancer | Preclinical | Induces apoptosis in androgen-deprived cells |

| Triple-Negative Breast Cancer | Preclinical | Inhibits tumor growth significantly |

| Acute Leukemia | Phase I/II Trials | Effective in bone marrow purging; good safety profile |

| Non-Small Cell Lung Cancer | Phase II Trial | Some stable disease observed; gastrointestinal side effects |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a preferential accumulation in tumor tissues compared to normal tissues. Studies have shown:

- Bioavailability : Initial oral bioavailability is low (<10%), but with multiple doses, it can rise significantly (up to 64%) .

- Tissue Distribution : High levels of this compound were observed in tumors compared to other organs, supporting its selective action against malignant cells .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Initial Bioavailability | <10% |

| Increased Bioavailability (multiple doses) | Up to 64% |

| Tumor Tissue Accumulation | Significantly higher than normal tissues |

Eigenschaften

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.